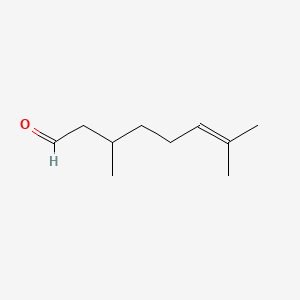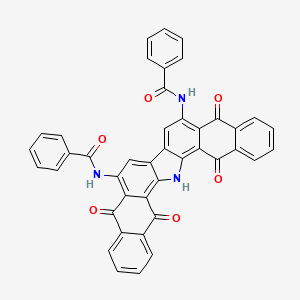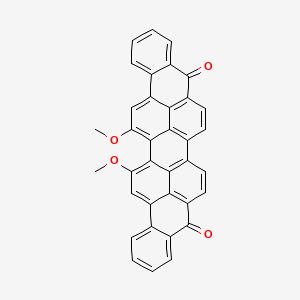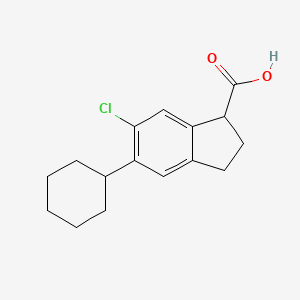
克利达那
描述
Clidanac is an anti-inflammatory agent developed in Japan for the treatment of rheumatoid arthritis . The drug is a mixture of two isomers, d- and l-, and the d-form is more active than the l-form . The therapeutic effect of Clidanac is mediated by the inhibition of prostaglandin biosynthesis .
Synthesis Analysis
An improved synthesis of substituted indan-1-carboxylic acid compounds, which include Clidanac, has been reported . This synthesis involves the cyclisation of phenyl succinic acid and reduction of the indanon-1-carboxylic acid with triethylsilane in trifluoracetic acid .
Molecular Structure Analysis
The molecular formula of Clidanac is C16H19ClO2 . It contains a total of 40 bonds, including 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Clidanac can uncouple the oxidative phosphorylation . There is no difference in the uncoupling potency of the two enantiomorphs .
Physical And Chemical Properties Analysis
Clidanac has a density of 1.2±0.1 g/cm3, a boiling point of 424.4±45.0 °C at 760 mmHg, and a flash point of 210.5±28.7 °C . It has a molar refractivity of 75.3±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 223.9±3.0 cm3 .
科学研究应用
光学异构化和生物活性
在豚鼠中评估了克利达那(RS-6-氯-5-环己基-1-茚满羧酸)的光学异构化,显示口服后R(−)-克利达那转化为生物活性S(+)异构体。这个过程可以解释该物种中两种异构体的等效体内活性,突出了异构化在药物活性和代谢中的重要性 (Tamura、Kuzuna、Kawai 和 Kishimoto,1981 年)。
光学异构体的解偶联活性
对克利达那及其脱氯衍生物对分离的大鼠肝线粒体中氧化磷酸化的解偶联活性的研究表明,克利达那解偶联氧化磷酸化,两种对映异构体的解偶联效力没有显着差异。这表明克利达那可能影响细胞能量代谢的潜在机制 (Kawai、Shiojiri、Fukushima、Nozawa、Hasegawa、Nozaki、Tsurumi 和 Fujimura,1984 年)。
抑制前列腺素的生物合成
研究了克利达那及其一些类似物使用各种微粒体制剂抑制前列腺素 (PG) 生物合成的能力。克利达那是最有效的抑制剂之一,其中 (+) 异构体在抑制 PG 合成酶活性方面明显比 (-) 异构体更有效。这种抑制作用可能是克利达那发挥其抗炎作用的关键机制 (Tamura、Kuzuna 和 Kawai,1981 年)。
作用机制
安全和危害
When handling Clidanac, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRAEJWYWSAQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022834 | |
| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clidanac | |
CAS RN |
34148-01-1 | |
| Record name | Clidanac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34148-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clidanac [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLIDANAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Clidanac?
A1: Clidanac functions as a potent inhibitor of prostaglandin (PG) biosynthesis. [] It achieves this by targeting the enzyme PG synthetase, effectively hindering the production of prostaglandins, which are key mediators of inflammation. []
Q2: Are there differences in the biological activity between the two enantiomers of Clidanac?
A2: Yes, the (+)‐enantiomer of Clidanac exhibits significantly greater potency in inhibiting PG synthetase activity compared to the (−)‐enantiomer. Studies have shown the (+)‐isomer to be 1000 times more potent. [] Interestingly, in guinea pigs, the less active R(−)‐clidanac can undergo optical isomerization to the biologically active S(+)‐isomer, leading to comparable in vivo activities for both forms in this species. []
Q3: How does the chemical structure of Clidanac influence its inhibitory activity on PG synthetase?
A3: Research suggests that the position of halogen substitution on the 1‐indancarboxylic acid moiety of Clidanac plays a crucial role in its binding to PG synthetase and subsequent inhibition. [] This highlights the significance of specific structural features in dictating the compound's pharmacological activity. For example, replacing the chlorine atom in Clidanac with a hydrogen atom (Dechlorclidanac) significantly reduces its uncoupling activity on oxidative phosphorylation in rat liver mitochondria. []
Q4: Does Clidanac interact with beta-adrenoceptors?
A4: Studies in guinea pig heart homogenates indicate that Clidanac, at a concentration of 1 μM, can decrease the number of beta-adrenoceptors (Bmax) without affecting their binding affinity. [] This suggests a potential interaction with the beta-adrenergic system. Further research demonstrated that pre-treatment with Clidanac in rabbits reduced the blood pressure lowering effect of beta-blockers (propranolol, pindolol, alprenolol), supporting this interaction. []
Q5: Does Clidanac influence the interaction between bilirubin and serum albumin?
A5: Yes, Clidanac has been shown to strongly dissociate bilirubin from its complex with serum albumin. [] This effect was observed in a study utilizing a fluorescence quenching method to evaluate drug interactions with the bilirubin-serum albumin complex. []
Q6: Are there alternative synthetic routes for producing Clidanac?
A6: Yes, a new synthesis method for Clidanac has been developed utilizing cyanophosphates. [] This procedure offers a simpler and more efficient approach compared to previous methods, potentially enabling more cost-effective production of this anti-inflammatory agent. []
Q7: Has Clidanac been investigated for its potential to induce oxidative stress in cells?
A7: While the provided abstracts don't directly address this question, one study explored the effect of Clidanac on mitochondrial respiration, a process closely tied to oxidative phosphorylation and potential sources of cellular stress. [] Clidanac demonstrated an uncoupling effect on oxidative phosphorylation in isolated rat liver mitochondria, suggesting a potential influence on cellular energy metabolism and warranting further investigation into its effects on oxidative stress pathways. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

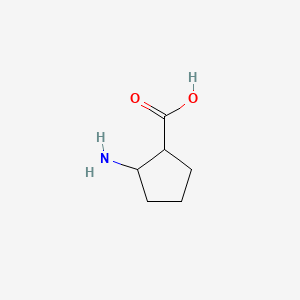
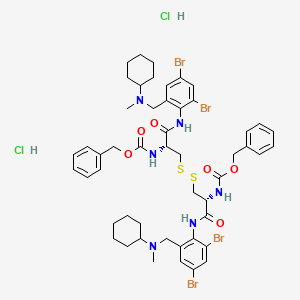

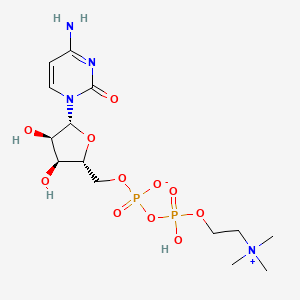

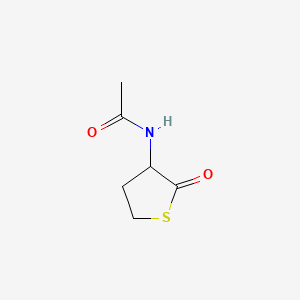


![(16-hydroxy-11,12-dimethoxy-1,1-dimethyl-2,8,14,15,17-pentaoxo-1,2,8,14,15,17-hexahydrochromeno[2',3':6,7]naphtho[2,1-g]oxazolo[3,2-b]isoquinolin-3a(4H)-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)
